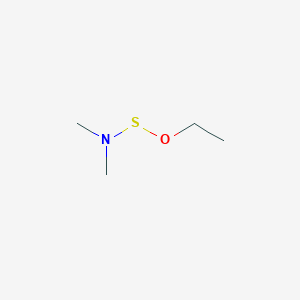
Amidosulfoxylic acid, dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidosulfoxylic acid, dimethyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amidosulfoxylic acid, dimethyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the reaction of amidosulfoxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amidosulfoxylic acid, dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Amidosulfoxylic acid, dimethyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism by which amidosulfoxylic acid, dimethyl-, ethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with similar chemical properties but different applications.
Ethyl acetate: Widely used as a solvent in various industries.
Isopropyl butyrate: Known for its pleasant odor and used in fragrances.
Uniqueness
Amidosulfoxylic acid, dimethyl-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in research and industrial settings .
Properties
CAS No. |
62161-74-4 |
|---|---|
Molecular Formula |
C4H11NOS |
Molecular Weight |
121.20 g/mol |
IUPAC Name |
N-ethoxysulfanyl-N-methylmethanamine |
InChI |
InChI=1S/C4H11NOS/c1-4-6-7-5(2)3/h4H2,1-3H3 |
InChI Key |
ULNAZRHYDZRLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOSN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















